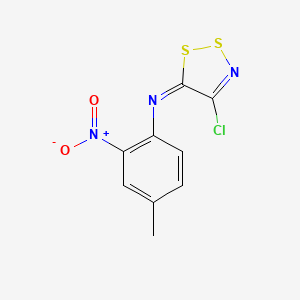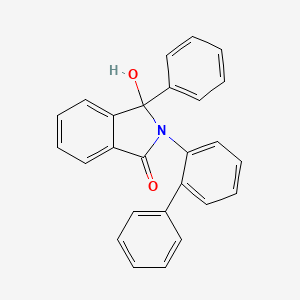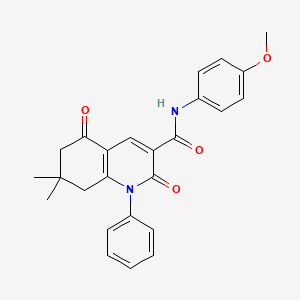![molecular formula C14H11BrN2O3 B11498788 3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11498788.png)
3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
3-(5-Bromofuran-2-yl): This part of the compound contains a furan ring (a five-membered ring with one oxygen atom) substituted with a bromine atom at the 5-position.
5-[(3-methylphenoxy)methyl]: Here, we have a phenoxy group (C₆H₅O) attached to a methyl group (CH₃) at the 5-position of the oxadiazole ring.
1,2,4-oxadiazole: The core structure consists of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Bromination and Cyclization: Starting from 5-bromofuran-2-carboxylic acid, the bromine atom is introduced, followed by cyclization with hydrazine hydrate to form the oxadiazole ring.
Phenoxylation: The phenoxy group can be introduced using phenol and an appropriate activating agent.
Methylation: The methyl group is typically added using methyl iodide or another methylating agent.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction of the oxadiazole ring can lead to the corresponding hydrazine derivative.
Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) via substitution reactions.
Common reagents and conditions depend on the specific transformation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Pesticides and Herbicides: The furan and oxadiazole moieties are of interest for their pesticidal properties.
Materials Science: It may serve as a building block for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds, such as furans, oxadiazoles, and phenoxy derivatives.
Properties
Molecular Formula |
C14H11BrN2O3 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-3-2-4-10(7-9)18-8-13-16-14(17-20-13)11-5-6-12(15)19-11/h2-7H,8H2,1H3 |
InChI Key |
MLBYDJJPWUMENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-dibenzyl-5-[(trifluoroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11498709.png)
![3-({[2-(Adamantan-1-YL)-1,3-thiazol-4-YL]methyl}sulfanyl)-5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11498710.png)
![N-(Adamantan-2-YL)-2-[2-(2H-1,2,3-benzotriazol-2-YL)-4-methylphenoxy]acetamide](/img/structure/B11498733.png)

![methyl (6-ethyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B11498745.png)
![3-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498751.png)
![1-(3-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11498765.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11498772.png)
![N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide](/img/structure/B11498775.png)
![2-hydroxy-5,5-dimethyl-1-(quinolin-2-yl)-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B11498779.png)

![N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide](/img/structure/B11498789.png)
![4-amino-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11498792.png)

